BenchChemオンラインストアへようこそ!

Agnoside

Anti-inflammatory COX-2 inhibition Iridoid glycosides

Agnuside (CAS 11027-63-7) is a superior iridoid glycoside for preclinical inflammation and multidrug resistance studies. Choose it for its selective COX-2 inhibition (IC50 0.026 mg/ml) and concentration-dependent P-gp ATPase modulation, which are unique among analogs like negundoside. Its role as the definitive chemotaxonomic marker for Vitex species ensures robust, validated HPLC analysis. Available as a ≥98% pure reference standard for R&D use.

Molecular Formula C22H26O11
Molecular Weight 466.4 g/mol
CAS No. 11027-63-7
Cat. No. B1665653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgnoside
CAS11027-63-7
SynonymsAgnuside.
Molecular FormulaC22H26O11
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2
InChIKeyGLACGTLACKLUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceXXXX solid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Agnuside (CAS 11027-63-7) Technical Overview: Iridoid Glycoside Sourcing and Procurement Profile


Agnuside (also designated Agnoside; CAS 11027-63-7; molecular formula C22H26O11, MW 466.44 g/mol) is a naturally occurring iridoid glycoside and the principal chemotaxonomic marker for the genus Vitex [1]. It is primarily isolated from Vitex agnus-castus (chaste tree) and Vitex negundo L. [2]. Agnuside exhibits diverse biological activities including anti-inflammatory, antioxidant, analgesic, and neuroprotective effects, and is widely utilized as a reference standard in phytochemical analysis and as a bioactive small molecule in preclinical research [3]. Structurally, it is a benzoate ester formed by the condensation of the carboxy group of 4-hydroxybenzoic acid with the primary hydroxy group of aucubin [1].

Critical Distinctions in Agnuside Procurement: Why In-Class Iridoid Glycosides Cannot Be Interchanged


Although iridoid glycosides share a common cyclopentanopyran scaffold, agnuside's unique esterification with p-hydroxybenzoic acid confers distinct biological selectivity and pharmacokinetic properties that preclude simple substitution with analogs such as aucubin, catalpol, or geniposide [1]. Direct comparative studies reveal that agnuside exhibits quantitatively different COX-2 inhibitory potency and selectivity compared to the structurally related pedunculariside [2], and displays opposite directional effects on P-glycoprotein ATPase activity relative to its close analog negundoside [3]. Furthermore, agnuside's exceptionally low oral bioavailability (~0.7%) necessitates careful experimental design for in vivo studies, whereas other iridoids like geniposide demonstrate markedly different pharmacokinetic profiles [4]. These quantifiable differences in target engagement, selectivity, and disposition directly impact experimental outcomes and regulatory compliance in quality control applications.

Quantitative Differentiation Evidence: Agnuside Performance Against Key Comparators


COX-2 Selectivity: Agnuside Exhibits 5.8-Fold Greater Potency than Pedunculariside with COX-1 Sparing

In a direct head-to-head comparison from the same isolation study, agnuside demonstrated preferential inhibition of COX-2 with an IC50 value of 0.026 ± 0.015 mg/ml, whereas the structurally related iridoid pedunculariside showed significantly weaker inhibition with an IC50 of 0.15 ± 0.21 mg/ml [1]. Both compounds exhibited minimal inhibition of COX-1 at these concentrations, indicating that agnuside provides approximately 5.8-fold greater potency while maintaining comparable COX-2 selectivity [1].

Anti-inflammatory COX-2 inhibition Iridoid glycosides

IL-8 Production Inhibition: Agnuside Achieves 94.6% Suppression, Outperforming Eurostoside (81.9%) and VR-I (55.6%)

In a comparative evaluation of iridoids isolated from Vitex rotundifolia, agnuside demonstrated the most potent inhibition of LPS-induced IL-8 production, achieving 94.6% suppression at 100 μM, significantly exceeding the performance of the structurally related analogs eurostoside (81.9% inhibition) and VR-I (10-O-vanilloyl aucubin, 55.6% inhibition) under identical assay conditions [1]. Rotundifoliin A, another isolate from the same study, showed only 55.5% inhibition [1].

Anti-inflammatory Chemokine inhibition IL-8 Iridoid glycosides

P-Glycoprotein ATPase Modulation: Agnuside Acts as an Inhibitor, While Negundoside Functions as a Stimulator

A systematic evaluation of 16 phytoconstituents using a P-gp-dependent ATPase assay in rat jejunal membrane revealed a fundamental functional divergence: agnuside produced a concentration-dependent inhibitory effect on P-gp ATPase activity (46.3%, 66.8%, and 82.1% inhibition at 5, 25, and 100 μM, respectively), whereas its close structural analog negundoside caused a stimulatory effect on the same transporter [1]. This opposite directional modulation is critical for studies involving drug efflux and multidrug resistance mechanisms.

P-glycoprotein Drug transport Multidrug resistance Iridoid glycosides

Absolute Oral Bioavailability: Agnuside's Exceptionally Low ~0.7% F Informs Dosing Strategy for In Vivo Studies

A comprehensive LC-MS/MS pharmacokinetic study in mice determined that the mean absolute oral bioavailability (%F) of agnuside is approximately 0.7% [1]. Following oral administration, maximal plasma and tissue concentrations were reached within 30-45 minutes, and the compound was most abundant in the intestine, followed by kidney, liver, spleen, brain, lungs, and heart [1]. For class-level context, other iridoid glycosides such as geniposide exhibit oral bioavailability in the range of 9-10% in rats [2], representing an order-of-magnitude difference that has direct implications for in vivo dosing regimens.

Pharmacokinetics Bioavailability ADME Iridoid glycosides

Plant Source Quantification: Agnuside Content in V. agnus-castus Leaves (12.26 mg/100 g) Is 2.8-Fold Higher Than Aucubin Content in Inflorescences (4.31 mg/100 g)

A validated HPLC method quantified iridoid content across different plant parts of Vitex agnus-castus and Vitex cannabifolia [1]. The highest agnuside content was determined in V. agnus-castus leaves at 12.26 mg/100 g, whereas the highest aucubin content was found in V. agnus-castus inflorescences at 4.31 mg/100 g [1]. This represents a 2.8-fold difference in the concentration of these two iridoids within the same plant species, which is directly relevant for extract standardization and procurement of plant material for isolation purposes.

Phytochemical analysis HPLC quantification Quality control Botanical standardization

Validated Application Scenarios for Agnuside: Evidence-Based Research and Industrial Use Cases


COX-2 Selective Inhibition Studies in Inflammation Research

Agnuside is optimally suited for in vitro experiments requiring selective COX-2 inhibition without confounding COX-1 activity. Its IC50 of 0.026 mg/ml against COX-2, with less than 10% inhibition of COX-1 at this concentration, makes it a superior choice over pedunculariside (IC50 0.15 mg/ml) for studies focused on prostaglandin-mediated inflammatory pathways [1].

Neutrophil-Driven Inflammation and Chemokine Research

For investigations centered on IL-8-mediated neutrophil recruitment and chemokine signaling, agnuside provides the highest efficacy among Vitex-derived iridoids, achieving 94.6% inhibition of IL-8 production at 100 μM—substantially outperforming eurostoside (81.9%) and VR-I (55.6%) [2].

P-Glycoprotein Transporter Studies and Multidrug Resistance Research

Agnuside's concentration-dependent inhibition of P-gp ATPase activity (46.3% at 5 μM, 66.8% at 25 μM, 82.1% at 100 μM) positions it as a valuable tool compound for investigating drug efflux modulation and potential multidrug resistance reversal strategies. Researchers should note that the analog negundoside produces stimulatory effects and is therefore unsuitable for this application [3].

Botanical Extract Standardization and Phytochemical Quality Control

As the chemotaxonomic marker for the genus Vitex, agnuside is essential for HPLC-based authentication and quantification of Vitex agnus-castus and Vitex negundo extracts. Its relatively high abundance in leaf tissue (12.26 mg/100 g) facilitates robust analytical method validation with recovery rates of 106.11% demonstrated in validated HPLC protocols [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agnoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.